An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminooxolane-3-carbonitrile Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminooxolane-3-carbonitrile Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed structural characterization of 3-Aminooxolane-3-carbonitrile hydrochloride, a valuable heterocyclic α-aminonitrile building block. α-Aminonitriles are pivotal intermediates in the synthesis of non-natural amino acids and serve as key pharmacophores in various drug discovery programs, including the development of protease inhibitors.[1][2] This document, designed for researchers, chemists, and drug development professionals, outlines a robust and accessible synthetic protocol based on the Strecker reaction. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous confirmation of the target compound's identity, structure, and purity, integrating insights from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis via Modified Strecker Reaction
The synthesis of 3-Aminooxolane-3-carbonitrile is most effectively achieved through a one-pot, three-component Strecker synthesis.[3][4] This classic and highly reliable method involves the reaction of a ketone, an amine source, and a cyanide source to form the desired α-aminonitrile.[5] For this target molecule, tetrahydrofuran-3-one serves as the ketone precursor. The subsequent conversion of the resulting free base to its hydrochloride salt enhances stability and simplifies handling for downstream applications.
Principle and Mechanism
The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of tetrahydrofuran-3-one with ammonia (generated in situ from ammonium chloride). This intermediate readily dehydrates to form a reactive iminium ion. The nucleophilic cyanide anion then attacks the electrophilic carbon of the iminium ion, yielding the stable 3-Aminooxolane-3-carbonitrile product. The overall process is a cornerstone of amino acid and aminonitrile synthesis due to its efficiency and operational simplicity.[5]
Experimental Synthesis Workflow
The following diagram outlines the logical flow of the synthetic procedure, from the assembly of starting materials to the isolation of the final, purified hydrochloride salt.
Caption: High-level workflow for the synthesis of 3-Aminooxolane-3-carbonitrile HCl.
Detailed Experimental Protocol
Materials and Reagents:
-
Tetrahydrofuran-3-one
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), concentrated or as a solution in a suitable solvent (e.g., 2M in Isopropanol)
-
Isopropanol (IPA)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with ammonium chloride (1.2 equivalents) and deionized water. Stir until fully dissolved. Add methanol to the solution, followed by tetrahydrofuran-3-one (1.0 equivalent).
-
Cyanide Addition: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate container, dissolve sodium cyanide (1.1 equivalents) in a minimum amount of cold deionized water. Add this cyanide solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Once the reaction is deemed complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Isolation of Free Base: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Aminooxolane-3-carbonitrile free base, often as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol.[6] Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (1.1 equivalents) while stirring.
-
Purification: The hydrochloride salt will typically precipitate as a solid. Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold isopropanol or diethyl ether, and dry under vacuum to afford the final product. Recrystallization from a suitable solvent system (e.g., methanol/isopropanol) can be performed for further purification if necessary.[7]
Causality and Safety Considerations
-
Expertise: The use of ammonium chloride provides both the ammonia source and a mild acidic environment that promotes iminium ion formation.[5] Dropwise addition of the cyanide source at low temperatures is critical to control the reaction exotherm and to minimize the potential for hazardous hydrogen cyanide (HCN) gas evolution.
-
Trustworthiness: This protocol is self-validating as the progress can be monitored, and the final product's identity is confirmed through the rigorous characterization outlined below.
-
Safety: Extreme caution is required. Sodium cyanide is highly toxic. All manipulations should be performed in a certified chemical fume hood. An acidic cyanide waste stream must be avoided; all cyanide-containing solutions should be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).
Physicochemical and Spectroscopic Characterization
A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized molecule. The workflow below illustrates the logical progression from a purified sample to a confirmed structure.
Analytical Characterization Workflow
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.[3]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₉ClN₂O |
| Molecular Weight | 148.59 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid |
| CAS Number | 1354963-38-4[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule. The hydrochloride salt form significantly influences the N-H stretching region.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Characteristics |
| ~3200–2400 | N-H Stretch (Ammonium, R-NH₃⁺) | Very broad, strong absorption, characteristic of an amine salt. |
| ~3000–2850 | C-H Stretch (sp³ Aliphatic) | Medium to strong, sharp peaks. |
| ~2260–2240 | C≡N Stretch (Nitrile) | Sharp, medium intensity. Note: The intensity of this peak in α-aminonitriles can be weak.[9][10][11] |
| ~1600–1500 | N-H Bend (Ammonium) | Medium, broad absorption. |
| ~1150–1050 | C-O-C Stretch (Ether) | Strong, prominent peak, characteristic of the oxolane ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information regarding the carbon-hydrogen framework and the connectivity of the atoms. The following are predicted chemical shifts (in ppm) in a solvent like DMSO-d₆.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group; shift is concentration-dependent. |
| ~4.0 - 4.2 | Multiplet | 2H | CH ₂-O (C5) | Protons adjacent to the ether oxygen are deshielded. |
| ~3.8 - 4.0 | Multiplet | 2H | CH ₂-O (C2) | Protons adjacent to the ether oxygen are deshielded. |
| ~2.3 - 2.5 | Multiplet | 2H | -CH ₂- (C4) | Aliphatic protons on the oxolane ring. |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~118 - 122 | -C ≡N | Characteristic chemical shift for a nitrile carbon. |
| ~70 - 75 | C -O (C2 & C5) | Carbons adjacent to the highly electronegative oxygen atom. |
| ~55 - 60 | C -NH₃⁺ (C3) | Quaternary carbon deshielded by both nitrogen and the nitrile group. |
| ~35 - 40 | -C H₂- (C4) | Aliphatic carbon in the ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base is expected.
Predicted ESI-MS Data:
| m/z (amu) | Ion Species | Interpretation |
| 113.07 | [M+H]⁺ | Protonated molecular ion of the free base (C₅H₈N₂O). |
| 135.05 | [M+Na]⁺ | Sodium adduct of the free base. |
Predicted Electron Ionization (EI) Fragmentation Pathway:
Under harsher EI conditions, the molecular ion of the free base (m/z = 112) would be observed, followed by characteristic fragmentation.
Caption: Plausible EI fragmentation pathway for the free base 3-Aminooxolane-3-carbonitrile.[12]
Conclusion
This guide details a reliable and well-established method for the synthesis of 3-Aminooxolane-3-carbonitrile hydrochloride via the Strecker reaction. The protocol is scalable and utilizes readily available starting materials. The comprehensive characterization workflow, employing a combination of IR, NMR, and Mass Spectrometry, provides a robust system for verifying the structure and purity of the final product. This foundational information should empower researchers to confidently synthesize and utilize this valuable heterocyclic building block in their respective research and development endeavors.
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